molecular formula C7H12Cl2F2N4 B13471276 3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride

3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride

Cat. No.: B13471276
M. Wt: 261.10 g/mol
InChI Key: MGUPHLWTGWECQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazolo-diazepine structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of hydrazine hydrate (N2H4·H2O) and ethanol (EtOH) at elevated temperatures (around 85°C) under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to yield the desired triazolo-diazepine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in the formation of various substituted triazolo-diazepine derivatives .

Scientific Research Applications

3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride involves its interaction with specific molecular targets within cells. It is known to inhibit the activity of certain enzymes, such as c-Met and VEGFR-2 kinases, which play crucial roles in cell signaling pathways. By binding to these enzymes, the compound can disrupt their normal functions, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride stands out due to its unique triazolo-diazepine structure, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

Molecular Formula

C7H12Cl2F2N4

Molecular Weight

261.10 g/mol

IUPAC Name

3-(difluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;dihydrochloride

InChI

InChI=1S/C7H10F2N4.2ClH/c8-6(9)7-12-11-5-1-2-10-3-4-13(5)7;;/h6,10H,1-4H2;2*1H

InChI Key

MGUPHLWTGWECQB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN2C1=NN=C2C(F)F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.